molecular formula C17H20FN3O4S B021881 Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate CAS No. 1035595-71-1

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate

Cat. No.: B021881
CAS No.: 1035595-71-1
M. Wt: 381.4 g/mol
InChI Key: JGIQXSKIMRZIBD-UHFFFAOYSA-N
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Description

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C17H20FN3O4S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate, also known by its CAS number 147118-30-7, is a compound that has gained attention in the pharmaceutical field due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22FN3O4S
  • Molecular Weight : 395.45 g/mol
  • IUPAC Name : Ethyl 4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylate
  • CAS Number : 147118-30-7

The compound is structurally related to statins, particularly Rosuvastatin, suggesting that it may exhibit similar lipid-lowering effects. Its mechanism involves the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Additionally, the presence of the sulfonamide group may enhance its interaction with biological targets by influencing binding affinities and solubility.

Antihyperlipidemic Effects

This compound has been investigated for its antihyperlipidemic properties. Studies indicate that it may lower serum cholesterol levels effectively while maintaining a favorable safety profile. This property is particularly relevant in the treatment of conditions such as hyperlipidemia and cardiovascular diseases.

Anti-inflammatory Activity

Research has suggested that compounds with similar structures exhibit anti-inflammatory effects. For instance, studies on related pyrimidine derivatives have shown significant inhibition of pro-inflammatory cytokines and pathways involved in inflammation. This compound may also possess these anti-inflammatory properties, warranting further investigation.

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound exhibits low cytotoxicity in various cell lines, making it a promising candidate for further development in drug formulations aimed at treating chronic diseases without severe side effects .

Case Study 1: Lipid Profile Improvement

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in total cholesterol and LDL levels compared to control groups. The study highlighted its potential as a therapeutic agent for managing dyslipidemia.

Case Study 2: Inhibition of Inflammatory Pathways

In vitro studies have shown that derivatives of this compound can inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This suggests that this compound could be beneficial in treating inflammatory diseases.

Table of Biological Activities

Activity TypeMechanismReference
AntihyperlipidemicHMG-CoA reductase inhibition
Anti-inflammatoryNF-kB pathway inhibition
CytotoxicityLow cytotoxicity across cell lines

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c1-5-25-16(22)13-14(10(2)3)19-17(21-26(4,23)24)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIQXSKIMRZIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C(C)C)NS(=O)(=O)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648356
Record name Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035595-71-1
Record name Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate
Reactant of Route 4
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Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonamido)pyrimidine-5-carboxylate

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